2-[2-(Thiophen-2-yl)ethenyl]azepane
Overview
Description
2-[2-(Thiophen-2-yl)ethenyl]azepane is a versatile chemical compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . It features a seven-membered azepane ring substituted with a thiophene ring via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)ethenyl]azepane typically involves the reaction of thiophene derivatives with azepane precursors under specific conditions. One common method includes the condensation of thiophene-2-carbaldehyde with azepane in the presence of a base, such as potassium carbonate, and a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ethenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethenyl]azepane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted azepane derivatives.
Substitution: Various N-substituted azepane derivatives.
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethenyl]azepane has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar amino acids. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[2-(Thiophen-2-yl)ethenyl]azepane.
Azepane: The parent compound of the azepane ring system.
2-Thiopheneethanol: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an azepane ring linked by an ethenyl group. This structure imparts distinct chemical properties, making it a valuable scaffold for the development of new compounds with diverse applications in various fields.
Biological Activity
2-[2-(Thiophen-2-yl)ethenyl]azepane is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a thiophene ring and an azepane moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
The compound has the following key characteristics:
- Chemical Formula : C₁₁H₁₃N
- CAS Number : 1461726-86-2
- Molecular Weight : 175.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine functionality allows for hydrogen bonding and ionic interactions, which are crucial for modulating enzyme activity and receptor function.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural features.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological pathways.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of thiophene derivatives, including this compound. Results indicated that while the compound showed some inhibitory activity against certain bacterial strains, it was less effective than established antibiotics (MIC values ranged from 100–400 µg/mL) .
Case Study 2: Neuropharmacological Potential
Research conducted on similar azepane derivatives highlighted their role as selective serotonin receptor agonists. These findings suggest that this compound could be investigated further for its potential in treating mood disorders and anxiety .
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-2-5-11(13-9-3-1)7-8-12-6-4-10-14-12/h4,6-8,10-11,13H,1-3,5,9H2/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLXNAKRNJSIHK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(NCC1)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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